molecular formula C22H26Cl2N4O2 B1680374 6H-Pyrido(4,3-b)carbazole-1-carboxamide, N-(2-(dimethylamino)ethyl)-9-hydroxy-5,6-dimethyl-, dihydrochloride CAS No. 178169-99-8

6H-Pyrido(4,3-b)carbazole-1-carboxamide, N-(2-(dimethylamino)ethyl)-9-hydroxy-5,6-dimethyl-, dihydrochloride

Cat. No.: B1680374
CAS No.: 178169-99-8
M. Wt: 449.4 g/mol
InChI Key: DSJBVXJNKBKZSB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-16020-2 involves several key steps:

    Reduction: Tetrahydropyridine is obtained by reducing 1-benzylpyridinium salt using sodium borohydride.

    Condensation: The reduced product is condensed with 5-methoxyindole in refluxing 50% acetic acid to produce an aminoethyl carbazole compound.

    Debenzylation: Catalytic debenzylation of the intermediate leads to the formation of a primary amine.

    Amidation: The primary amine is converted to oxalic acid mono-amide upon heating with diethyl oxalate.

    Cyclization: Cyclization of the amide in the presence of phosphorus oxychloride under Vilsmeier conditions furnishes the pyridocarbazole tetracyclic system.

    Dehydrogenation: Dehydrogenation over palladium on carbon in boiling diphenyl ether leads to the desired aromatized compound.

    N-Methylation: The pyrrole ring is methylated using dimethyl carbonate in dimethylformamide in the presence of potassium carbonate and crown ether.

    Amidation: The ester is reacted with 2-(dimethylamino)ethylamine at 115°C to form the amide.

    Demethylation: The final 9-hydroxy derivative is obtained by methyl ether cleavage using boron tribromide.

Industrial Production Methods

The industrial production of S-16020-2 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

S-16020-2 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.

Major Products

The major products formed from these reactions include various derivatives of S-16020-2 with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

S-16020-2 has a wide range of scientific research applications:

Mechanism of Action

S-16020-2 exerts its effects by intercalating into DNA and inhibiting topoisomerase II. This leads to the stabilization of the topoisomerase II-DNA complex, preventing the re-ligation of DNA strands and ultimately causing cell death. Additionally, S-16020-2 induces apoptosis in cancer cells, independent of the cell p53 status .

Comparison with Similar Compounds

Similar Compounds

    Adriamycin: Another topoisomerase II inhibitor used in cancer treatment.

    Elliptinium Acetate: An olivacine derivative with antitumor activity.

    Vinorelbine: A chemotherapy drug used to treat various cancers.

Uniqueness

S-16020-2 is unique due to its high degree of cytotoxic activity against multidrug-resistant cancer cell lines and its ability to induce apoptosis independent of p53 status. It also shows a better therapeutic index compared to other similar compounds, making it a promising candidate for further clinical development .

Properties

CAS No.

178169-99-8

Molecular Formula

C22H26Cl2N4O2

Molecular Weight

449.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-9-hydroxy-5,6-dimethylpyrido[4,3-b]carbazole-1-carboxamide;dihydrochloride

InChI

InChI=1S/C22H24N4O2.2ClH/c1-13-15-7-8-23-20(22(28)24-9-10-25(2)3)17(15)12-18-16-11-14(27)5-6-19(16)26(4)21(13)18;;/h5-8,11-12,27H,9-10H2,1-4H3,(H,24,28);2*1H

InChI Key

DSJBVXJNKBKZSB-UHFFFAOYSA-N

SMILES

CC1=C2C=CN=C(C2=CC3=C1N(C4=C3C=C(C=C4)O)C)C(=O)NCCN(C)C.Cl.Cl

Canonical SMILES

CC1=C2C=CN=C(C2=CC3=C1N(C4=C3C=C(C=C4)O)C)C(=O)NCCN(C)C.Cl.Cl

Appearance

Solid powder

178169-99-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

9-hydroxy-5,6-dimethyl-1-(N-(2-(dimethylamino)ethyl)carbamoyl)-6H-pyrido(4,3-b)carbazole dichlorohydrate
S 16020-2
S-16020-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H-Pyrido(4,3-b)carbazole-1-carboxamide, N-(2-(dimethylamino)ethyl)-9-hydroxy-5,6-dimethyl-, dihydrochloride
Reactant of Route 2
Reactant of Route 2
6H-Pyrido(4,3-b)carbazole-1-carboxamide, N-(2-(dimethylamino)ethyl)-9-hydroxy-5,6-dimethyl-, dihydrochloride
Reactant of Route 3
Reactant of Route 3
6H-Pyrido(4,3-b)carbazole-1-carboxamide, N-(2-(dimethylamino)ethyl)-9-hydroxy-5,6-dimethyl-, dihydrochloride
Reactant of Route 4
6H-Pyrido(4,3-b)carbazole-1-carboxamide, N-(2-(dimethylamino)ethyl)-9-hydroxy-5,6-dimethyl-, dihydrochloride
Reactant of Route 5
6H-Pyrido(4,3-b)carbazole-1-carboxamide, N-(2-(dimethylamino)ethyl)-9-hydroxy-5,6-dimethyl-, dihydrochloride
Reactant of Route 6
Reactant of Route 6
6H-Pyrido(4,3-b)carbazole-1-carboxamide, N-(2-(dimethylamino)ethyl)-9-hydroxy-5,6-dimethyl-, dihydrochloride

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